molecular formula C23H23N3O7 B2879533 Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899729-68-1

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2879533
CAS No.: 899729-68-1
M. Wt: 453.451
InChI Key: WGWNUJJRPYFAOJ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a dihydropyridazine core substituted with a phenyl group at position 1, an ethyl carboxylate at position 3, and a 2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy moiety at position 4.

Properties

IUPAC Name

ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)15-8-6-5-7-9-15)33-14-20(27)24-17-11-10-16(30-2)12-18(17)31-3/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWNUJJRPYFAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities supported by research findings and case studies.

Structural Overview

The compound features a pyridazine core substituted with various functional groups, including an ethyl ester and a dimethoxyphenyl amino moiety. Its molecular formula is C23H23N3O7C_{23}H_{23}N_{3}O_{7} with a molecular weight of approximately 453.4 g/mol. The presence of the dimethoxyphenyl group is significant as it may enhance the compound's solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the pyridazine core : This often involves the reaction of hydrazine with appropriate carbonyl compounds.
  • Substitution reactions : The introduction of the dimethoxyphenyl amino group is achieved through nucleophilic substitution methods.
  • Esterification : The final step usually involves esterification to form the ethyl ester derivative.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that compounds structurally related to this pyridazine derivative showed potent effects against multidrug-resistant cancer cell lines. The mechanism appears to involve the inhibition of specific pathways associated with cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

A detailed Structure-Activity Relationship (SAR) study highlights how modifications in the molecular structure influence biological activity. For example:

ModificationEffect on Activity
Addition of hydrophilic groupsIncreases potency
Replacement of amino groupsAffects cytotoxicity; tertiary amines showed reduced activity
Size and position of substituentsOptimal sizes at para positions enhance activity

These findings suggest that careful tuning of the structure can lead to improved therapeutic profiles .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has also been investigated for anti-inflammatory activities. Preliminary assays indicate that it may inhibit pro-inflammatory cytokines, thus suggesting potential applications in treating inflammatory diseases.

Study 1: Anticancer Activity in vitro

A series of in vitro experiments were conducted using various cancer cell lines, including breast and colon cancer models. The results showed that the compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to existing chemotherapeutics .

Study 2: In vivo Efficacy

In vivo studies using animal models demonstrated that treatment with this compound resulted in a marked decrease in tumor size and improved survival rates compared to control groups. These studies support its potential as a viable candidate for further development in cancer therapy .

Comparison with Similar Compounds

Pyrimidine Derivatives

The compound 3-(1-cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one () shares a heterocyclic core (pyrimidine) but differs in substituents, including cyclohexyl, ethoxyphenyl, and quinoxaline groups. The dihydropyridazine core in the target compound may confer distinct electronic properties compared to pyrimidine, influencing reactivity or binding interactions .

Triazine Derivatives

Compounds like those in , featuring triazine cores with dimethylamino benzylidene and pyrrolidinyl substituents, exhibit planar aromatic systems.

Physicochemical Properties

The target compound’s ethyl carboxylate and methoxy groups may enhance solubility in polar aprotic solvents compared to cyclohexyl-substituted analogues (). The dihydropyridazine core could reduce thermal stability relative to fully aromatic triazine derivatives (), though experimental data are lacking.

Bioactivity

No bioactivity data are provided for the target compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Yield Characterization Methods Bioactivity
Ethyl 4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Dihydropyridazine Phenyl, ethyl carboxylate, dimethoxyphenylamino-ethoxy Not reported NMR, MS, X-ray (inferred) Not studied
3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one Pyrimidine Cyclohexyl, ethoxyphenyl, quinoxaline Good NMR, MS, X-ray Not reported
{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-but-2-enoyl)amino]-[1,3,5]triazin-2-yl}-[(4-dimethylamino-phenyl)hydroxymethyl]amide Triazine Dimethylamino benzylidene, pyrrolidinyl, hydroxymethyl Not specified Structural analysis Unknown

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